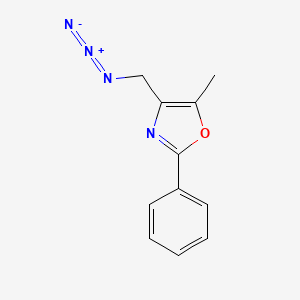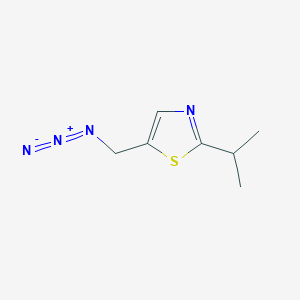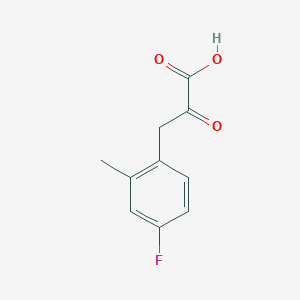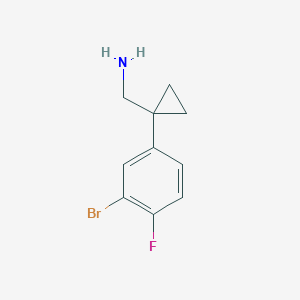
1-(3-Bromo-4-fluorophenyl)cyclopropanemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a bromine and fluorine substituent on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 3-bromo-4-fluorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction control ensures the consistent production of [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the bromine substituent, potentially converting it to a hydrogen atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Dehalogenated products or substituted derivatives.
Substitution: Various substituted phenylcyclopropylmethanamines.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Probes: It can be used as a probe to study enzyme-substrate interactions and receptor binding due to its unique structural features.
Medicine:
Drug Development: The compound’s structural motifs are of interest in the design of new therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry:
Material Science:
Mécanisme D'action
The mechanism by which [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group can induce strain in the molecular structure, influencing binding affinity and specificity. The bromine and fluorine substituents can participate in halogen bonding, further affecting the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- [1-(3-bromo-5-fluorophenyl)cyclopropyl]methanamine
- [1-(3-chloro-4-fluorophenyl)cyclopropyl]methanamine
- [1-(3-bromo-4-chlorophenyl)cyclopropyl]methanamine
Comparison:
- Structural Differences: The position and type of halogen substituents on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
- Unique Properties: [1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine is unique due to the specific combination of bromine and fluorine substituents, which can enhance its binding affinity and specificity in biological systems.
Propriétés
Formule moléculaire |
C10H11BrFN |
|---|---|
Poids moléculaire |
244.10 g/mol |
Nom IUPAC |
[1-(3-bromo-4-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H11BrFN/c11-8-5-7(1-2-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Clé InChI |
SCIAUWPCPBGERP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C2=CC(=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


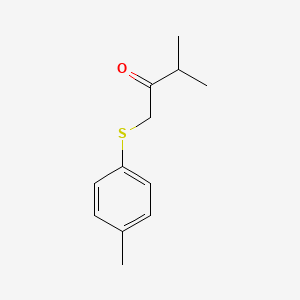
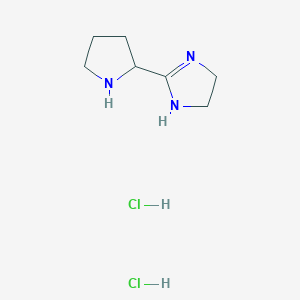
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
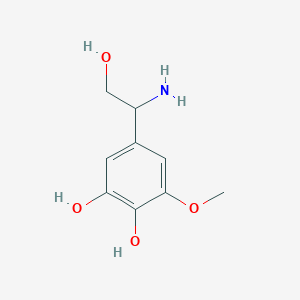
![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)


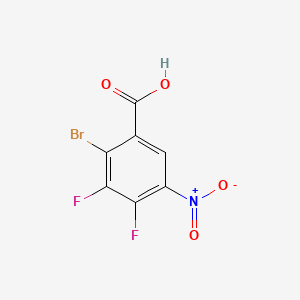
![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)
